molecular formula C19H16BrN3O2 B14994599 propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Cat. No.: B14994599
M. Wt: 398.3 g/mol
InChI Key: VJCQKGULAJVXCE-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a synthetic organic compound that belongs to the indolo[2,3-b]quinoxaline family. This compound is characterized by its unique structure, which includes a bromine atom at the 9th position of the indoloquinoxaline core and an acetate group at the 2nd position. The indolo[2,3-b]quinoxaline scaffold is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate brominated acetates. One common method involves the use of phenacyl bromides in a DMSO-K2CO3 system. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases (e.g., K2CO3), oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with various molecular targets. The compound can bind to DNA, interfering with replication and transcription processes. This non-covalent binding to DNA is similar to the action of natural cytotoxic agents like ellipticine . Additionally, the compound may inhibit specific enzymes or proteins involved in viral replication or bacterial cell wall synthesis, contributing to its antiviral and antibacterial activities.

Comparison with Similar Compounds

Similar compounds to PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE include other indolo[2,3-b]quinoxaline derivatives, such as:

The uniqueness of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE lies in its specific substitution pattern, which may confer distinct biological activities and electronic properties compared to other derivatives.

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

propan-2-yl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C19H16BrN3O2/c1-11(2)25-17(24)10-23-16-8-7-12(20)9-13(16)18-19(23)22-15-6-4-3-5-14(15)21-18/h3-9,11H,10H2,1-2H3

InChI Key

VJCQKGULAJVXCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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